(2,2-Dimethylpentyl)(methyl)amine hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

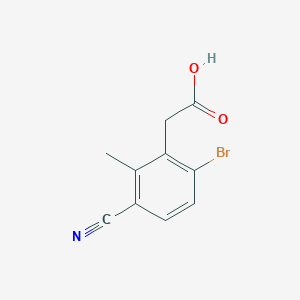

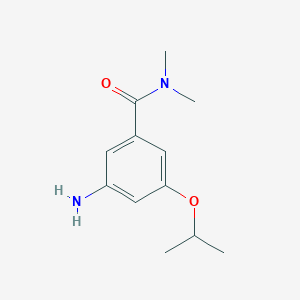

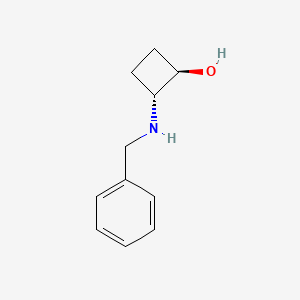

The molecular structure of “(2,2-Dimethylpentyl)(methyl)amine hydrochloride” can be represented by the SMILES stringCC(C)(C)CNC.[H]Cl . The InChI key is QRUYXKCCDNOAAX-UHFFFAOYSA-N . Chemical Reactions Analysis

Amines, including “(2,2-Dimethylpentyl)(methyl)amine hydrochloride”, are known to be basic due to the presence of a lone pair of electrons on the nitrogen atom . They can react with acids to form salts .Physical And Chemical Properties Analysis

Amines have several physical and chemical properties. They can form hydrogen bonds, which makes them more polar and gives them higher boiling points compared to hydrocarbons of similar molar mass . Amines are also soluble in water due to their ability to form hydrogen bonds with water molecules .Applications De Recherche Scientifique

Nucleophilic Addition and Transformations

- The nucleophilic addition of amines to the imidazole nucleus, leading to products with potential applications in synthetic chemistry, was demonstrated. This showcases the utility of similar compounds in forming stable products through nucleophilic addition reactions (Ohta et al., 2000).

Catalytic Transformations

- The palladium-catalyzed carbonylative transformation of benzyl amines under additive-free conditions into methyl 2-arylacetates illustrates the potential of such compounds in facilitating direct carbonylative transformations, an important process in organic synthesis (Li et al., 2018).

Chromium Methyl Complexes

- Chromium complexes involving methyl groups were synthesized, providing insight into the methylation process and its applications in organometallic chemistry. This highlights the role of chromium in forming organometallic complexes with potential catalytic applications (Noor et al., 2015).

Protection and Deprotection of Amines

- A method for protecting primary amines against nucleophiles by incorporating them into an N-substituted 2,5-dimethylpyrrole system, from which the amine group can be regenerated, was discussed. This research offers a strategy for amine protection, crucial in peptide synthesis and modification processes (Breukelman et al., 1982).

Oxidative Transformations

- The catalytic oxidation of alkylphenols to benzoquinones using copper(II) chloride–amine hydrochloride systems was explored, showcasing the utility of such systems in oxidative transformations and their potential application in the synthesis of fine chemicals and pharmaceutical intermediates (Shimizu et al., 1992).

Safety and Hazards

Mécanisme D'action

Target of action

Amines can interact with a variety of biological targets. For example, they can act as neurotransmitters in the central nervous system .

Mode of action

The mode of action of amines can vary widely depending on their structure and the specific biological target. They can act as agonists or antagonists at receptors, or they can be involved in enzymatic reactions .

Biochemical pathways

Amines can be involved in numerous biochemical pathways. For example, they can play a role in the synthesis or degradation of neurotransmitters .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of amines can vary depending on their structure. Some amines are readily absorbed and distributed throughout the body, while others are rapidly metabolized and excreted .

Result of action

The molecular and cellular effects of amines can vary widely depending on their specific targets and modes of action. For example, if an amine acts as a neurotransmitter, it could affect neuronal signaling and influence behavior .

Action environment

The action of amines can be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the amine, which can in turn influence its reactivity and interactions with biological targets .

Propriétés

IUPAC Name |

N,2,2-trimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-5-6-8(2,3)7-9-4;/h9H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCGASGAZZUMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethylpentyl)(methyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)

![Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate](/img/structure/B1484684.png)

![2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B1484686.png)